
2-(4-Chlorophenoxy)acetohydrazide
Overview
Description
2-(4-Chlorophenoxy)acetohydrazide is an organic compound with the molecular formula C8H9ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound consists of a chlorophenyl group attached to an acetohydrazide moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)acetohydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds smoothly, yielding the desired product with good purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)acetohydrazide is a chemical compound with diverse applications in scientific research, including agricultural chemistry, pharmaceutical development, material science, analytical chemistry, and biochemistry .
Scientific Research Applications
This compound is widely utilized in various domains of scientific research :
- Agricultural Chemistry This compound is a key ingredient in developing herbicides for controlling unwanted plant growth and minimizing damage to crops . Some diacylhydrazine derivatives, including N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide, exhibit herbicidal activity .
- Pharmaceutical Development this compound is explored as a potential active pharmaceutical ingredient (API) in formulations targeting specific diseases, owing to its unique chemical properties . Hydrazides, including this compound, serve as intermediates in synthesizing pharmaceutically important compounds and exhibit carcinostatic and antimicrobial activity .
- Material Science It is employed in synthesizing polymers and other materials, enhancing their durability and resistance to environmental factors .
- Analytical Chemistry The compound serves as a reagent in analytical techniques, aiding in detecting and quantifying other substances in complex mixtures .
- Biochemistry Researchers utilize it in studying biochemical pathways, particularly in understanding enzyme interactions and metabolic processes .
Case Studies and Research Findings
- Antifungal Applications The chloro-4-of 2-[2-(4-chlorophenoxy) phenyl that antifungal alkyl replaces]-1-[1,2,4] triazol-1-yl alcohol cpd may be used on soybean to prevent rust .
- Crystal Structure and Molecular Properties The crystal structure of this compound has been determined, revealing details about its molecular conformation and intermolecular interactions . The molecule consists of planar fragments with a slight bend, and its structure is stabilized by hydrogen bonds .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
2-(4-Chlorophenoxy)acetic acid: A precursor in the synthesis of 2-(4-Chlorophenoxy)acetohydrazide.
4-Chlorophenoxyacetohydrazide: A closely related compound with similar chemical properties.
2,4-Dichlorophenoxyacetic acid: Another chlorophenoxy derivative with herbicidal properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Biological Activity
2-(4-Chlorophenoxy)acetohydrazide, with the molecular formula C₈H₉ClN₂O₂, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and structural characteristics.
Chemical Structure and Properties
The compound features a chlorophenoxy group attached to an acetohydrazide structure. Its molecular weight is approximately 200.62 g/mol. The synthesis of this compound has been documented, and studies have elucidated its crystal structure through X-ray diffraction, revealing significant hydrogen bonding interactions and the role of chlorine in stabilizing the molecular conformation.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
A significant area of study for this compound is its potential as an anticancer agent. Various studies have reported its cytotoxic effects on different cancer cell lines:
- Cell Lines Tested : The compound has shown activity against several cancer types, including:
- HepG2 (hepatocellular carcinoma)
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
The IC₅₀ values for these cell lines indicate varying degrees of potency. For instance, it has been reported to have an IC₅₀ value of approximately 3.84 ± 0.54 µM against HepG2 cells .
Table 1: Anticancer Activity of this compound
The anticancer effects of this compound may be attributed to several mechanisms:
- Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
- Apoptosis Induction : The compound has been shown to increase apoptosis markers in treated cells, indicating a potential pathway for its anticancer effects .
- Inhibition of Key Enzymes : Some derivatives related to this compound have demonstrated inhibitory effects on enzymes associated with cancer progression, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and differentiation .
Case Studies and Research Findings
Several studies have explored the biological activity of hydrazides similar to this compound, highlighting their therapeutic potential:
- Cytotoxicity Studies : A study evaluated various hydrazides for their cytotoxic effects on different cancer cell lines and found that those with phenoxy groups exhibited enhanced activity compared to others without this moiety .
- Molecular Docking Studies : In silico studies have indicated favorable binding affinities between this compound and target proteins involved in cancer progression, supporting its potential as a lead compound for drug development .
Q & A
Q. Basic: What are the standard synthetic protocols for 2-(4-chlorophenoxy)acetohydrazide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via a two-step procedure:
Esterification : Ethyl 2-(4-chlorophenoxy)acetate is prepared by reacting 4-chlorophenol with ethyl 2-chloroacetate in the presence of KI as a catalyst under reflux conditions .
Hydrazide Formation : The ester intermediate is reacted with 85% hydrazine hydrate under reflux to yield this compound. Microwave-assisted synthesis (90°C for 15 minutes in NaOH/DMF/H₂O) significantly improves yield and reduces reaction time compared to conventional methods .
Optimization Tips : Monitor reaction progress via TLC, and use recrystallization (ethanol or methanol) for purification.
Q. Advanced: How do hydrogen bonding and halogen interactions influence the crystal packing and stability of this compound derivatives?
Answer :
Single-crystal X-ray diffraction (SC-XRD) reveals that molecules form a 3D network via:
- O–H⋯O , N–H⋯O , and C–H⋯O hydrogen bonds, creating 2D layers .
- Cl⋯Cl interactions (3.4 Å) link adjacent layers, enhancing thermal stability .
Methodological Insight : Use SHELX software (e.g., SHELXL for refinement) to analyze intermolecular interactions. For reproducibility, ensure data-to-parameter ratios >15 and R-factors <0.06 .
Q. Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer :
- ¹H NMR : Peaks at δ 9.8–10.2 ppm confirm the hydrazide (-NH-NH₂) group. Aromatic protons from the 4-chlorophenoxy moiety appear as doublets (δ 6.8–7.4 ppm) .
- FTIR : Stretching vibrations at 3200–3300 cm⁻¹ (N-H), 1650–1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O-C) validate functional groups .
Q. Advanced: How can structure-activity relationships (SARs) guide the design of this compound derivatives for anticonvulsant or anti-inflammatory applications?
Answer :
- Substituent Effects : Introducing 4-chlorobenzylidene or 2,3-dimethoxybenzylidene enhances anticonvulsant activity, while nitro or dimethylamino groups reduce efficacy .
- Pharmacophoric Modeling : Molecular docking against COX-2 or carbonic anhydrase II reveals that planar hydrazide moieties improve binding affinity. For example, coumarin-acetohydrazide hybrids show 67–77% inhibition in MES-induced seizures .
Experimental Validation : Use carrageenan-induced paw edema (anti-inflammatory) and maximal electroshock (MES) models (anticonvulsant) at 200 mg/kg doses .
Q. Basic: What are the key challenges in recrystallizing this compound, and how can purity be ensured?
Answer :
- Solvent Selection : Ethanol or methanol is optimal due to moderate solubility. Avoid chloroform for derivatives prone to solvate formation .
- Purity Checks : Use HPLC (C18 column, methanol/water mobile phase) to detect impurities. Target ≥98% purity with melting points consistent with literature (e.g., 227–228°C for 4-chlorobenzylidene derivatives) .
Q. Advanced: How do contradictory results in biological activity across derivatives inform synthetic strategies?
Answer :
- Case Study : While 4-chlorobenzylidene derivatives exhibit actoprotective effects, 3-nitrobenzylidene analogs reduce efficacy due to electron-withdrawing groups destabilizing hydrogen bonding .
- Resolution Strategy : Conduct comparative assays (e.g., DPPH for antioxidant activity) paired with DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .
Q. Advanced: What methodologies are used to evaluate the third-order nonlinear optical (NLO) properties of this compound derivatives?
Answer :
- Z-Scan Technique : Measure nonlinear absorption (β) and refractive index (n₂) using a pulsed laser (e.g., 532 nm). Derivatives with large conjugated systems (e.g., coumarin hybrids) show strong optical limiting (OL) responses .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π⋯π stacking) to rationalize enhanced NLO activity. For example, 2-(4-chlorophenoxy)-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide exhibits a two-photon absorption coefficient of 1.2 × 10⁻¹¹ m/W .
Q. Basic: How can computational tools aid in predicting the reactivity of this compound derivatives?
Answer :
- DFT Calculations : Optimize geometries at B3LYP/6-311++G(d,p) level to predict nucleophilic attack sites (e.g., hydrazide nitrogen for Schiff base formation) .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to assess stability under physiological conditions .
Q. Advanced: What analytical strategies resolve discrepancies in crystallographic data for polymorphic forms of this compound?
Answer :
- Powder XRD : Compare experimental patterns with Cambridge Structural Database (CSD) entries (e.g., CCDC 1063026) to identify polymorphs .
- Thermogravimetric Analysis (TGA) : Monitor dehydration events (e.g., monohydrate forms) and correlate with SC-XRD data .
Q. Basic: How is the antioxidant activity of this compound derivatives quantified?
Answer :
- DPPH Assay : Measure IC₅₀ values (concentration for 50% radical scavenging). Derivatives like N′-benzylidene-2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide show IC₅₀ = 12.5 μM, comparable to ascorbic acid (IC₅₀ = 8.7 μM) .
- Nitric Oxide Scavenging : Use Griess reagent to detect nitrite reduction. Ensure pH control (7.4) to mimic physiological conditions .
Properties
IUPAC Name |
2-(4-chlorophenoxy)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEHAYRYAXSMBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178524 | |
Record name | Acetic acid, (4-chlorophenoxy)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2381-75-1 | |
Record name | Acetic acid, (4-chlorophenoxy)-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (4-chlorophenoxy)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenoxy)acetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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